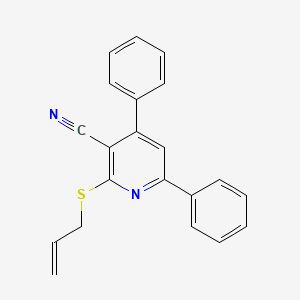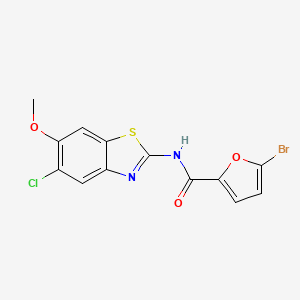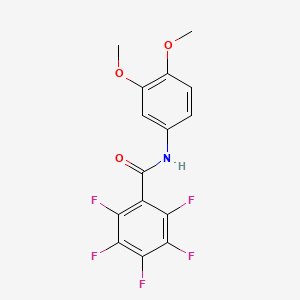![molecular formula C22H16ClNO B4857081 3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile](/img/structure/B4857081.png)
3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile
描述
3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile, also known as BPN or TCS 5861528, is a synthetic compound that belongs to the class of acrylonitriles. It has been extensively studied for its potential use in scientific research, particularly in the field of cancer research.
作用机制
The mechanism of action of 3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile involves the inhibition of tubulin polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This ultimately leads to the inhibition of cancer cell growth and induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity in normal cells, indicating its potential as a selective anti-cancer agent. In addition, this compound has been found to inhibit angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis. This compound has also been shown to inhibit the migration and invasion of cancer cells, further highlighting its potential as an anti-cancer agent.
实验室实验的优点和局限性
One advantage of 3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile is its selectivity towards cancer cells, which reduces the risk of toxicity in normal cells. This compound also has a relatively low molecular weight, which allows for easy penetration into cells. However, this compound has limited solubility in water, which can affect its efficacy in in vivo experiments. In addition, the synthesis of this compound can be challenging and time-consuming, which can limit its widespread use in research.
未来方向
There are several potential future directions for the use of 3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile in scientific research. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the investigation of the potential use of this compound in combination with other anti-cancer agents to enhance their efficacy. Further studies are also needed to determine the optimal dosage and treatment duration of this compound in in vivo experiments. Finally, the potential use of this compound in other diseases, such as neurodegenerative diseases, should be explored.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising potential as an anti-cancer agent through its inhibition of tubulin polymerization. Its selectivity towards cancer cells and low toxicity in normal cells make it an attractive candidate for further research. However, the challenges in its synthesis and limited solubility in water should be addressed to fully realize its potential. Further studies are needed to determine the optimal dosage and treatment duration of this compound, and to explore its potential use in other diseases.
科学研究应用
3-[2-(benzyloxy)phenyl]-2-(4-chlorophenyl)acrylonitrile has been studied for its potential use as an anti-cancer agent. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been studied for its potential use in combination with other anti-cancer agents to enhance their efficacy.
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-(2-phenylmethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO/c23-21-12-10-18(11-13-21)20(15-24)14-19-8-4-5-9-22(19)25-16-17-6-2-1-3-7-17/h1-14H,16H2/b20-14- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMRGVDSXJUJHA-ZHZULCJRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C=C(C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2/C=C(/C#N)\C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N~1~-cyclopropyl-N~2~-[(4-ethoxy-3-methylphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4857020.png)
![N-(4-ethoxybenzyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4857021.png)
![5-{[(3-hydroxypropyl)amino]methylene}-1-(2-methoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4857032.png)

![4-({3-[(cyclohexylamino)carbonyl]-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B4857047.png)
![5-[4-(4-methoxyphenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B4857058.png)
![methyl 7-cyclopropyl-3-(2,5-dimethylbenzyl)-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4857060.png)

![ethyl {3-[3-(4-bromophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B4857083.png)
![N-(3-chloro-4-fluorophenyl)-N'-[4-(1-pyrrolidinylcarbonyl)phenyl]urea](/img/structure/B4857089.png)
![3-chloro-5-methoxy-4-[(3-phenyl-2-propen-1-yl)oxy]benzaldehyde](/img/structure/B4857090.png)
![3-ethyl-5-{3-[(2-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4857101.png)